Atrazine-d5

Overview

Description

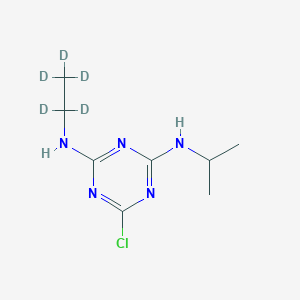

Atrazine-d5 (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine-d5) is a deuterated isotopologue of the herbicide atrazine, where five hydrogen atoms are replaced with deuterium. This modification enhances its stability in analytical workflows, making it a widely used internal standard (IS) in liquid chromatography–mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) for quantifying triazine compounds and other contaminants . Its structural similarity to non-deuterated atrazine ensures comparable chromatographic behavior (e.g., retention time) and ionization efficiency, while its distinct mass-to-charge ratio (m/z 221.14017 for the parent ion) enables unambiguous detection in complex matrices .

This compound is employed across diverse applications, including environmental water analysis, food safety testing (e.g., maize, honey, milk), and biological sample processing (e.g., liver, urine). Its recoveries in these matrices typically range from 72.9% to 96.4%, demonstrating robustness against matrix effects and extraction variability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Atrazine-d5 is synthesized by substituting the hydrogen atoms in the ethyl group of atrazine with deuterium atoms. The synthesis involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with deuterated ethylamine and isopropylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and solvents to ensure high purity and isotopic enrichment. The process includes multiple steps of purification and quality control to meet analytical standards .

Chemical Reactions Analysis

Types of Reactions

Atrazine-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxyatrazine.

Hydrolysis: It can undergo hydrolysis to produce desethylatrazine and desisopropylatrazine.

Substitution: Nucleophilic substitution reactions can occur, replacing the chlorine atom with other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles like ammonia or amines are used in substitution reactions

Major Products

- Hydroxyatrazine

- Desethylatrazine

- Desisopropylatrazine

- Various substituted triazines

Scientific Research Applications

Analytical Applications

1. Environmental Monitoring:

Atrazine-d5 is extensively used for determining atrazine levels in environmental samples such as water and soil. Its application includes:

- Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS): this compound acts as an analytical standard for quantifying atrazine in complex environmental matrices. This method allows for precise determination of low concentrations of atrazine, crucial for compliance with environmental regulations .

- Liquid Chromatography with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): this compound is employed as an internal standard in solid-phase extraction procedures. This method enhances the accuracy of atrazine detection in water samples, particularly when assessing contamination levels .

2. Passive Sampling Techniques:

Recent studies have incorporated this compound into passive sampling methodologies for monitoring polar organic pollutants in aquatic environments. This approach facilitates the assessment of atrazine's presence over time without frequent sampling .

Case Studies

Case Study 1: Hydraulic Fracturing Impact Assessment

A study conducted by Nell and Helbling (2019) utilized this compound to evaluate the impact of hydraulic fracturing fluids on water quality. The researchers analyzed flowback and produced water samples from shale gas sites, employing LC-HRMS techniques to identify and quantify atrazine and its metabolites. The findings indicated significant contamination levels, underscoring the importance of using deuterated standards like this compound for accurate assessments .

Case Study 2: Crop Testing and Regulatory Compliance

In agricultural settings, this compound has been used to develop rapid testing methods for atrazine residues in crops. A study demonstrated that using this compound as an internal standard allowed for effective quantification across a range of concentrations, facilitating compliance with U.S. EPA regulations . The method showed high precision and accuracy, making it suitable for routine testing.

Table 1: Comparison of Analytical Methods Using this compound

| Method | Application Area | Sensitivity | Advantages |

|---|---|---|---|

| ID-GC-MS | Environmental Monitoring | High | Precise quantification in complex matrices |

| LC-ESI-MS/MS | Water Quality Testing | Moderate | Suitable for low concentration detection |

| Passive Sampling | Long-term Monitoring | Variable | Reduces sampling frequency |

Table 2: Case Study Summary

| Study | Focus Area | Key Findings |

|---|---|---|

| Nell & Helbling (2019) | Hydraulic Fracturing | Identified significant atrazine contamination |

| Crop Testing Study | Agricultural Compliance | Developed rapid testing methods with high accuracy |

Mechanism of Action

Atrazine-d5, like atrazine, inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the disruption of ATP synthesis and ultimately causes the death of the plant. The molecular targets include the D1 protein in the photosystem II complex .

Comparison with Similar Compounds

Hexamethoxymethyl-Melamine (HMMM)

HMMM, a tire-wear compound, shares structural and physicochemical similarities with atrazine-d3. Both are triazine derivatives with comparable log octanol-water partition coefficients (log Kow) and chromatographic retention times. This similarity allows atrazine-d5 to serve as a surrogate IS for HMMM in environmental water analysis when isotope-labeled HMMM is unavailable. However, HMMM’s spontaneous polymerization at low pH (<6) necessitates careful sample handling, whereas this compound remains stable under typical analytical conditions .

Key Data:

| Property | This compound | HMMM |

|---|---|---|

| Parent ion (m/z) | 221.14017 | 391.22996 |

| log Kow | ~2.5 | ~2.3 |

| Recovery in water | >80% | 98% ± 7% |

| pH stability | Broad (pH 6–9) | Requires pH >6 |

Enrofloxacin-d5

Enrofloxacin-d5, a deuterated fluoroquinolone, is another IS used in multi-residue analysis. Unlike this compound, which is polar and suited for hydrophilic triazines, enrofloxacin-d5 is optimized for antibiotics like enrofloxacin. In maize samples, recoveries for both compounds are similar (75.6%–93.6% for enrofloxacin-d5 vs. 72.9%–96.4% for this compound), but their distinct fragmentation patterns (e.g., enrofloxacin-d5 fragments at m/z 348.19692 vs. This compound at m/z 179.08602) limit cross-application .

Terbuthylazine-d5

Terbuthylazine-d5, a triazine herbicide IS, is structurally closer to this compound but differs in alkyl substituents. While both are used in honey analysis, terbuthylazine-d5’s higher hydrophobicity (log Kow ~3.2) results in longer retention times compared to this compound, making it less suitable for early-eluting analytes .

General Comparison with Other Deuterated Standards

This compound is favored over compound-specific ISs (e.g., diflufenican-d3, metolachlor-d6) in multi-residue methods due to its broad compatibility with triazines and non-triazine hydrophilic pesticides. For example, in QuEChERS-based workflows for rapeseed and chicken liver, this compound outperforms hydrophobic ISs (e.g., chlorpyrifos-d10) in recovering polar contaminants . However, it is less effective for highly hydrophobic compounds (log Kow >4), which require matched deuterated surrogates .

Limitations and Considerations

- Co-elution : In HRMS, its retention time (5.77 min) may overlap with early-eluting contaminants, necessitating careful method optimization .

Data Table: Performance Across Matrices

Biological Activity

Atrazine-d5 is a deuterated form of atrazine, a widely used herbicide primarily for controlling broadleaf and grassy weeds in crops such as corn and sorghum. The biological activity of atrazine and its metabolites has been extensively studied due to their potential impacts on human health and the environment. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on organisms, and relevant case studies.

This compound (CAS Number: 163165-75-1) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHDClN |

| Molecular Weight | 220.71 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 368.5 ± 25.0 °C |

| Melting Point | 171-174 °C |

| Flash Point | 176.6 ± 23.2 °C |

This compound is utilized in research to trace metabolic pathways and environmental degradation processes due to its labeled nature, allowing for precise tracking in biological systems.

Metabolism and Biological Activity

Atrazine undergoes extensive metabolism in various organisms, including mammals and aquatic species such as zebrafish. The primary metabolites identified include desethyl atrazine (DEA), deisopropyl atrazine (DIA), and diaminochlorotriazine (DACT). These metabolites are generated through cytochrome P450-mediated dealkylation processes.

Key Findings from Research Studies

- Metabolite Detection : Studies have shown that zebrafish exposed to atrazine produce the same major metabolites as mammals, indicating conserved metabolic pathways across species .

- Behavioral Effects : In zebrafish larvae, exposure to atrazine resulted in significant behavioral changes. For instance, larvae treated with lower concentrations (0.3 ppb) exhibited hyperactivity, while higher concentrations (30 ppb) led to hypoactivity .

- Endocrine Disruption : Atrazine has been recognized as an endocrine-disrupting chemical (EDC), affecting reproductive health in rodents by altering hormone signaling pathways. This includes delayed puberty and disruption of the hypothalamic-pituitary-gonadal (HPG) axis .

Case Study 1: Developmental Exposure in Zebrafish

A study conducted on zebrafish larvae exposed to atrazine demonstrated significant morphological and behavioral alterations. The larvae were subjected to various concentrations of atrazine, with results indicating that developmental exposure can lead to hyperactivity or hypoactivity depending on the dosage . The study utilized targeted metabolomics to analyze the presence of atrazine metabolites in larval tissues.

Case Study 2: Endocrine Disruption in Rodents

Research has highlighted the adverse reproductive outcomes associated with atrazine exposure in rodents. Notable effects include:

- Delayed onset of puberty.

- Altered ovarian estrous cyclicity.

- Suppression of luteinizing hormone (LH) surges during critical developmental windows .

These findings underscore the importance of timing and duration of exposure when assessing the risks posed by atrazine as an endocrine disruptor.

Summary of Research Findings

The biological activity of this compound reveals significant insights into its metabolic pathways and effects on various organisms:

- Metabolic Pathways : Atrazine is metabolized into DEA, DIA, and DACT through cytochrome P450 enzymes.

- Behavioral Changes : Exposure can lead to hyperactivity or hypoactivity in aquatic models.

- Endocrine Effects : Atrazine acts as an EDC, impacting reproductive health across species.

Q & A

Basic Research Questions

Q. What is the role of atrazine-d5 in analytical method validation for pesticide residue analysis?

this compound is widely used as an internal standard (IS) in LC-MS/MS and GC-MS workflows to normalize matrix effects and improve quantification accuracy. Its deuterated structure minimizes co-elution interference with native atrazine, enabling precise recovery calculations. For example, in multi-residue pesticide analysis, peak areas of target analytes are normalized to this compound to correct for extraction efficiency and instrument variability . A study comparing cucumber samples demonstrated that normalization reduced bias from 15% to <5% and improved precision (RSD <10%) .

Q. How should researchers optimize the concentration of this compound in recovery experiments?

The optimal concentration of this compound depends on the analyte’s expected residue levels and matrix complexity. In maize analysis, spiking 20–100 ng/mL of this compound with enrofloxacin-d5 achieved recoveries of 72.9%–96.4% after calibration . For soil analysis using QuEChERS, combining this compound with other ISs (e.g., sulfosulfuron, perylene-d12) ensures broad coverage of pesticide polarities and volatilities . Always validate IS stability under extraction conditions (e.g., pH, temperature) to avoid degradation .

Q. What analytical techniques are most compatible with this compound for environmental monitoring?

this compound is validated for use in:

- ITSP+LPGC-MS/MS : Normalizes peak areas for non-polar pesticides using 1/x weighted quadratic calibration curves .

- UHPLC-MS/MS : Linear calibration without weighting factors for polar compounds like diethyltoluamide, with a retention time of 5.77 min .

- Passive sampling (POCIS) : Acts as a performance reference compound (PRC) to calculate time-weighted average concentrations in aquatic environments .

Advanced Research Questions

Q. How can researchers address matrix-induced suppression/enhancement effects when using this compound?

Matrix effects vary by commodity; for example, chlorophyll-rich matrices (e.g., spinach) may suppress ionization. To mitigate this:

- Post-column infusion : Assess ion suppression patterns across the chromatographic run .

- Standard addition : Spike this compound at multiple concentrations to validate linearity in complex matrices .

- Dilution or cleanup : Adjust QuEChERS protocols (e.g., 1% acetic acid addition) to reduce co-extractives .

Q. What experimental designs are critical for cross-validating this compound in multi-laboratory studies?

Collaborative studies (e.g., the Atrazine Full-Scale Collaborative Study) recommend:

- Blind duplicates : Analyze spiked and unspiked samples across labs to assess inter-lab precision .

- Harmonized calibration : Use identical IS concentrations (e.g., 50 ng/mL) and weighting factors (e.g., 1/x² for quadratic curves) .

- Uncertainty quantification : Calculate combined uncertainties using RSDs from recovery experiments (e.g., CV = √(RSD₁² + RSD₂²)) .

Q. How should researchers resolve contradictions in this compound-normalized data across different instruments?

Discrepancies often arise from detector sensitivity differences. For example, ITSP+LPGC-MS/MS may show higher precision for non-polar pesticides than UHPLC-MS/MS. To reconcile

- Cross-platform calibration : Run shared reference materials on both instruments .

- Bias correction : Apply correction factors derived from instrument-specific recovery rates .

- Statistical validation : Use ANOVA to compare mean recoveries and identify outlier datasets .

Q. What are the implications of this compound degradation during long-term environmental sampling?

Degradation (e.g., hydrolysis in acidic water) can skew PRC-based calculations in passive samplers. Mitigation strategies include:

Properties

IUPAC Name |

6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJVTOOROXGIU-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486781 | |

| Record name | Atrazine-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163165-75-1 | |

| Record name | Atrazine-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163165-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.